molecular formula C12H17N B8391936 2-(2-Cyclopropyl-1-methyl-ethyl)phenylamine

2-(2-Cyclopropyl-1-methyl-ethyl)phenylamine

Cat. No. B8391936
M. Wt: 175.27 g/mol
InChI Key: PSXLBKQSOJKBBU-UHFFFAOYSA-N
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Patent
US07652059B2

Procedure details

To a solution of 2.96 g (15.5 mmol) of 2-(2-aminophenyl)-1-cyclopropyl-propan-2-ol in 70 ml methanol is added 4.43 g (43.4 mmol) conc. sulfuric acid (96%). The resulting mixture is hydrogenated over 600 mg Pd/C (10%) for 20 hours at 30-35° C. After that time no more hydrogen uptake is detected. The catalyst is filtered off and the solvent removed in a water-jet vacuum. The residue is taken up in ethylacetate/water and the water phase is neutralised by the addition of sodium carbonate. The water phase is extracted twice with ethylacetate, then the combined organic phase is dried over sodium sulfate. After removal of the solvent in a water-jet vacuum, the crude amine is obtained. The obtained raw material is purified by column chromagraphy over silica gel (eluant:hexane/ether=5:1). Yield: 2.1 g 2-(2-cyclopropyl-1-methyl-ethyl)phenylamine in the form of a brown oil (1H-NMR).
Name
2-(2-aminophenyl)-1-cyclopropyl-propan-2-ol
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](O)([CH3:13])[CH2:9][CH:10]1[CH2:12][CH2:11]1.S(=O)(=O)(O)O.[H][H]>CO.[Pd]>[CH:10]1([CH2:9][CH:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[NH2:1])[CH3:13])[CH2:12][CH2:11]1

Inputs

Step One
Name
2-(2-aminophenyl)-1-cyclopropyl-propan-2-ol
Quantity
2.96 g
Type
reactant
Smiles
NC1=C(C=CC=C1)C(CC1CC1)(C)O
Name
Quantity
4.43 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
600 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed in a water-jet vacuum
ADDITION
Type
ADDITION
Details
the water phase is neutralised by the addition of sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
The water phase is extracted twice with ethylacetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent in a water-jet vacuum
CUSTOM
Type
CUSTOM
Details
the crude amine is obtained
CUSTOM
Type
CUSTOM
Details
The obtained raw material
CUSTOM
Type
CUSTOM
Details
is purified by column chromagraphy over silica gel (eluant:hexane/ether=5:1)

Outcomes

Product
Name
Type
Smiles
C1(CC1)CC(C)C1=C(C=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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